molecular formula C11H14O2 B130476 3-(2,4-dimethylphenyl)propanoic Acid CAS No. 1811-85-4

3-(2,4-dimethylphenyl)propanoic Acid

Cat. No. B130476
CAS RN: 1811-85-4
M. Wt: 178.23 g/mol
InChI Key: KNPUGELUZIPXCW-UHFFFAOYSA-N
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Description

The compound of interest, 3-(2,4-dimethylphenyl)propanoic Acid, is a derivative of propanoic acid with a dimethylphenyl group attached to the alpha carbon. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with substituted phenyl groups and their potential biological activities, particularly in the context of anticancer properties.

Synthesis Analysis

The synthesis of related compounds often involves the modification of a model ester, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, through processes like saponification, hydrazinolysis, and reactions with various nucleophiles . For instance, the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has been reported, where the ligands were reacted with different metal ions . Similarly, the synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives has been achieved through reactions with trichloroacetonitrile and acetic anhydride, followed by coupling methods .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as FTIR, NMR, and X-ray crystallography . For example, the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined by X-ray single crystal diffraction analysis . These techniques are crucial for confirming the stereochemistry and regiochemistry of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involving these compounds include the formation of metal complexes, the transformation of esters into acids and hydrazides, and the subsequent reactions with amines and amino acid esters . Additionally, the formation of glycosides and glycosyl esters through neighboring group participation has been reported for similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the introduction of acetoxy groups has been used to improve the chemical stability and liposolubility of danshensu derivatives . The antifungal activities of 3-methyl and 3,3-dimethyl analogs have been evaluated, showing that dimethylation at the 3-position can significantly improve activity . The electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed using UV-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA .

Scientific Research Applications

Synthesis and Chemical Applications

3-(2,4-dimethylphenyl)propanoic acid has been utilized in the synthesis of new chemical compounds. For instance, Hogale, Shirke, and Kharade (1995) demonstrated its use in the preparation of 2-(2,4-Dimethylphenoxy)propionic acid, which was then cyclized to yield other complex molecules like benzofuro[2,3-c]pyrazol-3(1H)-ones (Hogale et al., 1995). This indicates its role as a precursor in organic synthesis, contributing to the development of novel organic compounds with potential applications in various fields.

Pharmacological Research

In pharmacology, 3-(2,4-dimethylphenyl)propanoic acid analogs have been investigated for their potential medicinal applications. Asada et al. (2010) synthesized and evaluated 3-(2-aminocarbonylphenyl)propanoic acid analogs for their binding affinity and antagonist activity on EP receptors, particularly focusing on the EP3 receptor (Asada et al., 2010). These findings are significant for the development of new pharmaceutical agents targeting specific receptors.

Material Science and Sensing Applications

In material science, derivatives of 3-(2,4-dimethylphenyl)propanoic acid have been used in the creation of lanthanide metal-organic frameworks. Shi, Zhong, Guo, and Li (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide frameworks sensitive to benzaldehyde derivatives, showcasing their potential as fluorescence sensors for specific chemicals (Shi et al., 2015). This research highlights the application of 3-(2,4-dimethylphenyl)propanoic acid in developing advanced materials with sensing capabilities.

properties

IUPAC Name

3-(2,4-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPUGELUZIPXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397631
Record name 3-(2,4-dimethylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethylphenyl)propanoic Acid

CAS RN

1811-85-4
Record name 3-(2,4-dimethylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-dimethylphenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MV Kalyaev, DS Ryabukhin, MA Borisova, AY Ivanov… - Molecules, 2022 - mdpi.com
Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-…
Number of citations: 4 www.mdpi.com
S Saini, PK Prajapati, SL Jain - Catalysis Reviews, 2022 - Taylor & Francis
Carbon dioxide (CO 2 ) utilization for the production of fuels and energy-rich chemicals is one of the attractive topics of research in modern-day chemistry. The main barriers in the CO 2 …
Number of citations: 16 www.tandfonline.com
F Paknia - 2008 - search.proquest.com
This dissertation covers the development of new methodologies based on Friedel-Crafts alkylation, acylation and hydroxyalkylation through electrophilic or superelectrophilic activation …
Number of citations: 0 search.proquest.com
M Greenhalgh, M Greenhalgh - Iron-Catalysed Hydrofunctionalisation of …, 2016 - Springer
Experimental | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Iron-Catalysed Hydrofunctionalisation of …
Number of citations: 0 link.springer.com

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